molecular formula C20H22O B14222414 1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol CAS No. 536737-81-2

1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol

Cat. No.: B14222414
CAS No.: 536737-81-2
M. Wt: 278.4 g/mol
InChI Key: WINRCQGLGDZQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol is an organic compound with the molecular formula C20H22O It is characterized by a cyclopentane ring substituted with a 1,3-diphenylprop-1-en-2-yl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 1,3-diphenylprop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the compound may modulate signaling pathways by interacting with enzymes and receptors .

Comparison with Similar Compounds

1-(1,3-Diphenylprop-1-en-2-yl)cyclopentan-1-ol can be compared with similar compounds such as:

Properties

CAS No.

536737-81-2

Molecular Formula

C20H22O

Molecular Weight

278.4 g/mol

IUPAC Name

1-(1,3-diphenylprop-1-en-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C20H22O/c21-20(13-7-8-14-20)19(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,15,21H,7-8,13-14,16H2

InChI Key

WINRCQGLGDZQSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=CC2=CC=CC=C2)CC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.